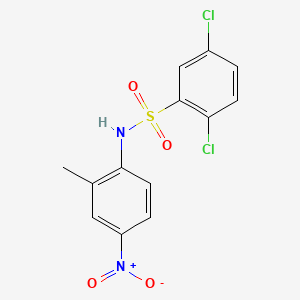

FH535

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Chemical Databases: Information on the compound can be found in chemical databases such as PubChem [], but no mention is made of its use in scientific research.

- Limited Commercial Availability: Several commercial suppliers offer the compound, but their product descriptions don't disclose any specific research applications.

FH535 is a small molecule compound recognized primarily as an inhibitor of the Wnt/β-catenin signaling pathway. It is chemically classified with the CAS number 108409-83-2 and has shown potential in various therapeutic applications, particularly in oncology. The compound acts by disrupting the β-catenin/T-cell factor-mediated transcription, thereby affecting cellular processes such as proliferation, migration, and invasion in cancer cells. Additionally, FH535 functions as a dual antagonist of peroxisome proliferator-activated receptor gamma and delta, further enhancing its profile as a multi-targeted therapeutic agent .

FH535's mechanism of action involves several key chemical interactions:

- Inhibition of Wnt/β-catenin Pathway: FH535 inhibits the transcriptional activity mediated by β-catenin, leading to downregulation of target genes such as Cyclin D1 and survivin, which are critical for cell proliferation and survival .

- Antagonism of Peroxisome Proliferator-Activated Receptors: The compound inhibits the ligand-dependent activation of PPARγ and PPARδ, which are involved in metabolic regulation and cellular differentiation .

- Impact on Matrix Metalloproteinases: FH535 reduces the expression of matrix metalloproteinases (MMP-7 and MMP-9), which play significant roles in cancer cell invasion and metastasis .

FH535 exhibits notable biological activities, particularly in cancer research:

- Anticancer Effects: Studies have demonstrated that FH535 effectively inhibits the proliferation and migration of various cancer cell lines, including colon, pancreatic, breast, and hepatocellular carcinoma cells. This is attributed to its ability to modulate key signaling pathways associated with tumor growth .

- Regulation of Cancer Stem Cell Markers: In colon cancer models, FH535 has been shown to repress markers associated with cancer stem cells, indicating its potential role in targeting cancer stemness .

- Transcriptomic Changes: RNA sequencing analyses reveal that FH535 alters numerous biological pathways linked to DNA replication, cell cycle regulation, and metabolism, highlighting its multifaceted impact on cellular function .

The synthesis of FH535 involves several steps typically conducted in a laboratory setting:

- Starting Materials: The synthesis begins with commercially available precursors that undergo various chemical transformations.

- Reactions: Key reactions may include coupling reactions to form the core structure of FH535 followed by functionalization steps to introduce specific substituents that enhance its biological activity.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

Specific detailed synthetic routes are often proprietary or found in specialized chemical literature.

FH535 has several promising applications:

- Cancer Therapy: Due to its inhibitory effects on the Wnt/β-catenin pathway, FH535 is being explored as a therapeutic agent for various cancers where this pathway is aberrantly activated .

- Research Tool: As a small molecule inhibitor, it serves as a valuable tool for researchers studying Wnt signaling and its implications in cancer biology.

- Metabolic Disorders: Given its antagonistic effects on PPARs, FH535 may also have potential applications in metabolic diseases where these receptors are involved .

Interaction studies involving FH535 have focused on its effects on various cellular pathways:

- Wnt/β-catenin Pathway Interactions: Research indicates that FH535 effectively disrupts the interactions between β-catenin and T-cell factor proteins, leading to decreased transcriptional activity associated with tumorigenesis .

- Synergistic Effects with Other Compounds: Studies suggest that combining FH535 with other therapeutic agents may enhance anticancer efficacy by targeting multiple pathways simultaneously .

Several compounds share structural or functional similarities with FH535. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| ICG-001 | Inhibits β-catenin/T-cell factor interactions | Selective for Wnt/β-catenin pathway; used in research |

| XAV939 | Inhibits tankyrase enzymes involved in β-catenin degradation | Focuses on degradation rather than transcriptional inhibition |

| C59 | Selectively inhibits Wnt/β-catenin signaling | Known for its specificity towards this pathway |

| PKF115-584 | Inhibits β-catenin/T-cell factor interactions | Demonstrates strong anti-proliferative effects |

FH535's uniqueness lies in its dual role as both a Wnt/β-catenin inhibitor and a PPAR antagonist, providing it with a broader therapeutic potential compared to other compounds that typically target only one pathway.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Wikipedia

Dates

2: Su H, Jin X, Zhang X, Zhao L, Lin B, Li L, Fei Z, Shen L, Fang Y, Pan H, Xie C. FH535 increases the radiosensitivity and reverses epithelial-to-mesenchymal transition of radioresistant esophageal cancer cell line KYSE-150R. J Transl Med. 2015 Mar 31;13:104. doi: 10.1186/s12967-015-0464-6. PubMed PMID: 25888911; PubMed Central PMCID: PMC4384308.

3: Wu MY, Liang RR, Chen K, Shen M, Tian YL, Li DM, Duan WM, Gui Q, Gong FR, Lian L, Li W, Tao M. FH535 inhibited metastasis and growth of pancreatic cancer cells. Onco Targets Ther. 2015 Jul 6;8:1651-70. doi: 10.2147/OTT.S82718. PubMed PMID: 26185454; PubMed Central PMCID: PMC4500609.

4: Suknuntha K, Thita T, Togarrati PP, Ratanachamnong P, Wongtrakoongate P, Srihirun S, Slukvin I, Hongeng S. Wnt signaling inhibitor FH535 selectively inhibits cell proliferation and potentiates imatinib-induced apoptosis in myeloid leukemia cell lines. Int J Hematol. 2016 Oct 20. [Epub ahead of print] PubMed PMID: 27766528.

5: Tomizawa M, Shinozaki F, Motoyoshi Y, Sugiyama T, Yamamoto S, Ishige N. FH535 suppresses the proliferation and motility of hepatocellular carcinoma cells. Int J Oncol. 2016 Jan;48(1):110-4. doi: 10.3892/ijo.2015.3220. PubMed PMID: 26530115.

6: Gedaly R, Galuppo R, Daily MF, Shah M, Maynard E, Chen C, Zhang X, Esser KA, Cohen DA, Evers BM, Jiang J, Spear BT. Targeting the Wnt/β-catenin signaling pathway in liver cancer stem cells and hepatocellular carcinoma cell lines with FH535. PLoS One. 2014 Jun 18;9(6):e99272. doi: 10.1371/journal.pone.0099272. PubMed PMID: 24940873; PubMed Central PMCID: PMC4062395.

7: Liu J, Li G, Liu D, Liu J. FH535 inhibits the proliferation of HepG2 cells via downregulation of the Wnt/β-catenin signaling pathway. Mol Med Rep. 2014 Apr;9(4):1289-92. doi: 10.3892/mmr.2014.1928. PubMed PMID: 24482011.

8: Iida J, Dorchak J, Lehman JR, Clancy R, Luo C, Chen Y, Somiari S, Ellsworth RE, Hu H, Mural RJ, Shriver CD. FH535 inhibited migration and growth of breast cancer cells. PLoS One. 2012;7(9):e44418. doi: 10.1371/journal.pone.0044418. PubMed PMID: 22984505; PubMed Central PMCID: PMC3439405.

9: Polk WW. FH535 potentiation of cigarette smoke condensate cytotoxicity is associated with changes in β-catenin and EGR-1 signaling. Int J Toxicol. 2012 Jul-Aug;31(4):380-9. doi: 10.1177/1091581812447956. PubMed PMID: 22713211.

10: Kril LM, Vilchez V, Jiang J, Turcios L, Chen C, Sviripa VM, Zhang W, Liu C, Spear B, Watt DS, Gedaly R. N-Aryl benzenesulfonamide inhibitors of [3H]-thymidine incorporation and β-catenin signaling in human hepatocyte-derived Huh-7 carcinoma cells. Bioorg Med Chem Lett. 2015 Sep 15;25(18):3897-9. doi: 10.1016/j.bmcl.2015.07.040. PubMed PMID: 26243371; PubMed Central PMCID: PMC4540627.

11: Galuppo R, Maynard E, Shah M, Daily MF, Chen C, Spear BT, Gedaly R. Synergistic inhibition of HCC and liver cancer stem cell proliferation by targeting RAS/RAF/MAPK and WNT/β-catenin pathways. Anticancer Res. 2014 Apr;34(4):1709-13. PubMed PMID: 24692700.

12: Umazume K, Tsukahara R, Liu L, Fernandez de Castro JP, McDonald K, Kaplan HJ, Tamiya S. Role of retinal pigment epithelial cell β-catenin signaling in experimental proliferative vitreoretinopathy. Am J Pathol. 2014 May;184(5):1419-28. doi: 10.1016/j.ajpath.2014.01.022. PubMed PMID: 24656918.

13: Handeli S, Simon JA. A small-molecule inhibitor of Tcf/beta-catenin signaling down-regulates PPARgamma and PPARdelta activities. Mol Cancer Ther. 2008 Mar;7(3):521-9. doi: 10.1158/1535-7163.MCT-07-2063. PubMed PMID: 18347139.

14: Wu MY, Xie X, Xu ZK, Xie L, Chen Z, Shou LM, Gong FR, Xie YF, Li W, Tao M. PP2A inhibitors suppress migration and growth of PANC-1 pancreatic cancer cells through inhibition on the Wnt/β-catenin pathway by phosphorylation and degradation of β-catenin. Oncol Rep. 2014 Aug;32(2):513-22. doi: 10.3892/or.2014.3266. PubMed PMID: 24926961; PubMed Central PMCID: PMC4091883.

15: Wachter J, Neureiter D, Alinger B, Pichler M, Fuereder J, Oberdanner C, Di Fazio P, Ocker M, Berr F, Kiesslich T. Influence of five potential anticancer drugs on wnt pathway and cell survival in human biliary tract cancer cells. Int J Biol Sci. 2012;8(1):15-29. PubMed PMID: 22211101; PubMed Central PMCID: PMC3226029.

16: Iwata M, Aikawa T, Hakozaki T, Arai K, Ochi H, Haro H, Tagawa M, Asou Y, Hara Y. Enhancement of Runx2 expression is potentially linked to β-catenin accumulation in canine intervertebral disc degeneration. J Cell Physiol. 2015 Jan;230(1):180-90. doi: 10.1002/jcp.24697. PubMed PMID: 24916026.

17: Kim HJ, Kang GJ, Kim EJ, Park MK, Byun HJ, Nam S, Lee H, Lee CH. Novel effects of sphingosylphosphorylcholine on invasion of breast cancer: Involvement of matrix metalloproteinase-3 secretion leading to WNT activation. Biochim Biophys Acta. 2016 Sep;1862(9):1533-43. doi: 10.1016/j.bbadis.2016.05.010. PubMed PMID: 27216977.

18: Ren J, Wang R, Song H, Huang G, Chen L. Secreted frizzled related protein 1 modulates taxane resistance of human lung adenocarcinoma. Mol Med. 2014 Apr 8;20:164-78. doi: 10.2119/molmed.2013.00149. PubMed PMID: 24643460; PubMed Central PMCID: PMC4002848.

19: Zhang S, Da L, Yang X, Feng D, Yin R, Li M, Zhang Z, Jiang F, Xu L. Celecoxib potentially inhibits metastasis of lung cancer promoted by surgery in mice, via suppression of the PGE2-modulated β-catenin pathway. Toxicol Lett. 2014 Mar 3;225(2):201-7. doi: 10.1016/j.toxlet.2013.12.014. PubMed PMID: 24374173.

20: Frewer KA, Sanders AJ, Owen S, Frewer NC, Hargest R, Jiang WG. A role for WISP2 in colorectal cancer cell invasion and motility. Cancer Genomics Proteomics. 2013 Jul-Aug;10(4):187-96. PubMed PMID: 23893926.